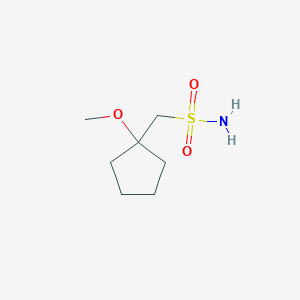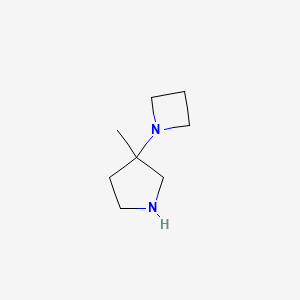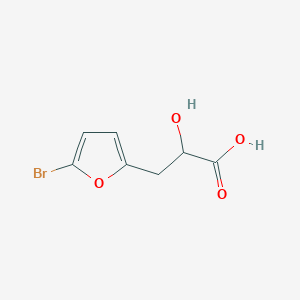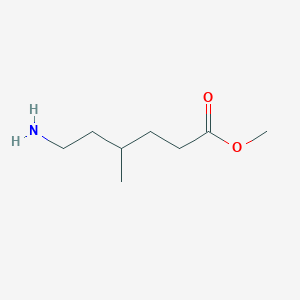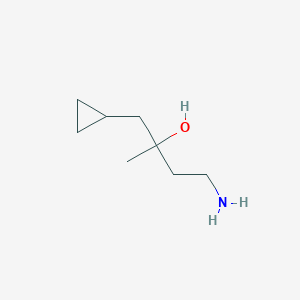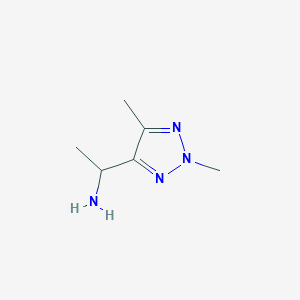
1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of inexpensive and readily available starting materials, along with the robustness of the click chemistry reaction, makes this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields N-oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Applications De Recherche Scientifique
1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism by which 1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
- 1-(Benzyl-1H-1,2,3-triazol-4-yl)methylamine
- 1-(Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 1-(Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Comparison: 1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C6H12N4 |
|---|---|
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
1-(2,5-dimethyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-4(7)6-5(2)8-10(3)9-6/h4H,7H2,1-3H3 |
Clé InChI |
SKOOSEMVQQPLSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=C1C(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


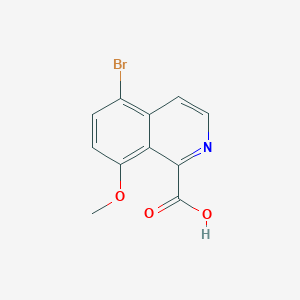
![1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
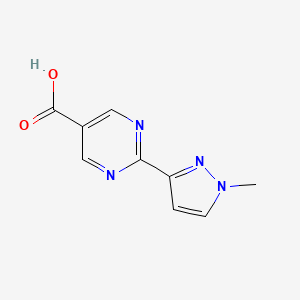
![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)
